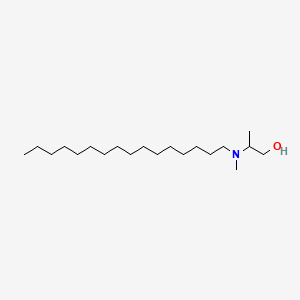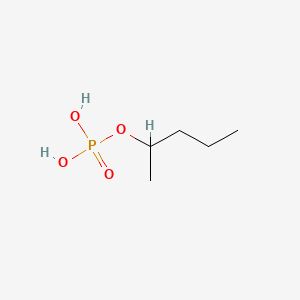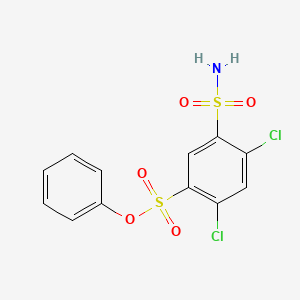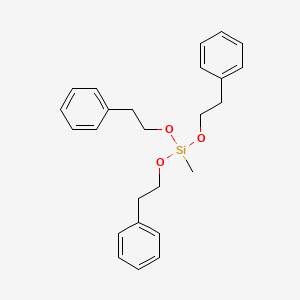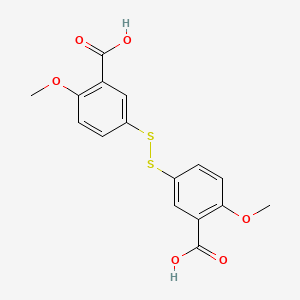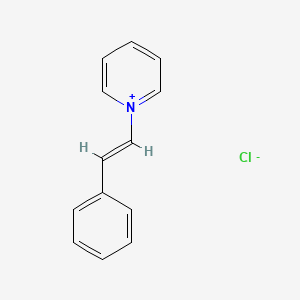
Styrylpyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Styrylpyridinium chloride is a compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring that is substituted with a styryl group and a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .
Métodos De Preparación
Styrylpyridinium chloride can be synthesized through several methods. One common synthetic route involves the alkylation of γ-picoline with an appropriate alkyl bromide, followed by condensation with a substituted benzaldehyde . The reaction conditions typically involve the use of solvents such as methanol and the addition of concentrated hydrochloric acid to facilitate crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Styrylpyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Styrylpyridinium chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of styrylpyridinium chloride involves its interaction with molecular targets through various pathways. For instance, in biological systems, it can permeabilize cell membranes, leading to cell death. The compound’s ability to form hydrogen bonds and engage in cation-π interactions also plays a crucial role in its reactivity and effectiveness .
Comparación Con Compuestos Similares
Styrylpyridinium chloride can be compared with other similar compounds, such as:
Methylstyrylpyridinium chlorides: These compounds have similar structures but differ in the position and type of substituents on the benzene ring.
Bromo- and nitro-styrylpyridinium chlorides: These derivatives have electron-withdrawing groups that affect their chemical properties and reactivity.
Trifluoromethylstyrylpyridinium chlorides: These compounds exhibit unique structural motifs due to the presence of trifluoromethyl groups.
This compound stands out due to its specific structural features and the ability to form stable hydrogen bond networks and cation-π interactions, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
26489-22-5 |
|---|---|
Fórmula molecular |
C13H12ClN |
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
1-[(E)-2-phenylethenyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H12N.ClH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-12H;1H/q+1;/p-1/b12-9+; |
Clave InChI |
QZPYLIXINJUOSY-NBYYMMLRSA-M |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


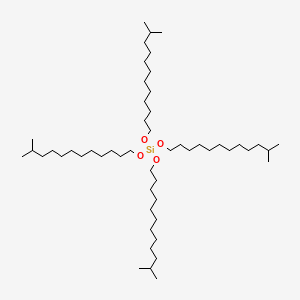
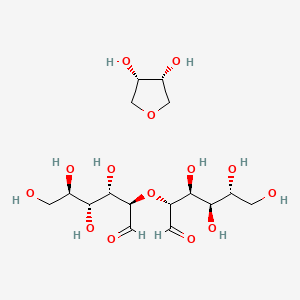
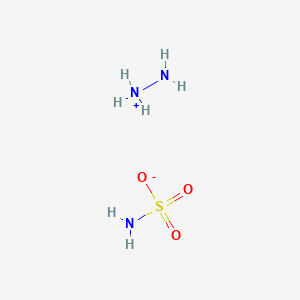
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

